Anthracene-1,5-dicarboxylic acid

Metal–Organic Frameworks Crystal Engineering Topology

Anthracene-1,5-dicarboxylic acid (1,5-ADCA; CAS 41694-83-1) is a polycyclic aromatic dicarboxylic acid with the molecular formula C₁₆H₁₀O₄ and molecular weight 266.25 g·mol⁻¹. The compound features two carboxylic acid groups substituted at the 1- and 5-positions of the anthracene core, imparting a distinct angular geometry with a carboxyl–carboxyl separation distance measurably different from other regioisomers such as 9,10-ADCA, 2,6-ADCA, or 1,4-ADCA.

Molecular Formula C16H10O4
Molecular Weight 266.25 g/mol
CAS No. 41694-83-1
Cat. No. B1222956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthracene-1,5-dicarboxylic acid
CAS41694-83-1
SynonymsA-1,5-DCA
anthracene-1,5-dicarboxylic acid
Molecular FormulaC16H10O4
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESC1=CC2=CC3=C(C=CC=C3C(=O)O)C=C2C(=C1)C(=O)O
InChIInChI=1S/C16H10O4/c17-15(18)11-5-1-3-9-7-14-10(8-13(9)11)4-2-6-12(14)16(19)20/h1-8H,(H,17,18)(H,19,20)
InChIKeyWYNLDQIVFWSFIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anthracene-1,5-dicarboxylic Acid (CAS 41694-83-1): Procurement-Relevant Structural and Functional Profile


Anthracene-1,5-dicarboxylic acid (1,5-ADCA; CAS 41694-83-1) is a polycyclic aromatic dicarboxylic acid with the molecular formula C₁₆H₁₀O₄ and molecular weight 266.25 g·mol⁻¹. The compound features two carboxylic acid groups substituted at the 1- and 5-positions of the anthracene core, imparting a distinct angular geometry with a carboxyl–carboxyl separation distance measurably different from other regioisomers such as 9,10-ADCA, 2,6-ADCA, or 1,4-ADCA. It is classified as a fluorophore in the MeSH thesaurus and has a computed XLogP3 of 3.2, a boiling point of 595.1 °C at 760 mmHg, and a density of 1.457 g·cm⁻³ [1]. The 1,5-substitution pattern yields a rigid, non-linear ditopic linker geometry that generates topologically distinct metal–organic framework (MOF) architectures compared to its linear 9,10-substituted isomer, a feature directly relevant to procurement decisions in MOF design and crystal engineering [2].

Why Anthracene-1,5-dicarboxylic Acid Cannot Be Replaced by Another Anthracene Dicarboxylic Acid Isomer Without Altering Experimental Outcomes


Anthracene dicarboxylic acids are not interchangeable building blocks despite sharing an identical molecular formula and mass. The position of the carboxyl substituents on the anthracene framework dictates both the ground-state geometry (carboxyl–carboxyl distance and dihedral angle) and the nature of electronic perturbation upon coordination or photoexcitation. In a direct comparative study, 1,5-ADCA functioned as a distinctly longer ditopic pillar than 9,10-ADCA when reacted with identical Cd(II) or Zn(II) salts under solvothermal conditions, producing four-fold interpenetrating diamondoid frameworks versus bcu-topology networks or 1D ladder chains, respectively [1]. Systematic photophysical investigations on related anthracene dicarboxylic acid isomers have confirmed that carboxyl-group regiochemistry substantially alters extinction coefficients, emission wavelengths, fluorescence quantum yields, and excited-state lifetimes [2]. Substituting 1,5-ADCA with a different regioisomer—even one with similar steric bulk—will therefore change the dimensionality, topology, interpenetration degree, pore geometry, and luminescence output of the resulting coordination architecture, making informed, isomer-specific procurement essential for reproducible materials synthesis.

Quantitative Differentiation Evidence for Anthracene-1,5-dicarboxylic Acid vs. Closest Analogs: Head-to-Head, Cross-Study, and Class-Level Data


MOF Topology Divergence: 1,5-ADCA vs. 9,10-ADCA with Cd(II) Under Identical Solvothermal Conditions

When reacted with Cd(II) ions and the co-ligand 1,3-di(4-pyridyl)propane (DPP) under identical solvothermal conditions, anthracene-1,5-dicarboxylic acid (H₂L2) and anthracene-9,10-dicarboxylic acid (H₂L1) produce fundamentally different MOF architectures. 1,5-ADCA yields a three-dimensional four-fold interpenetrating diamond (dia) framework (complex 3, [Cd(L2)(DPP)]∞), whereas 9,10-ADCA forms a three-dimensional non-interpenetrated bcu (CsCl-type) network with one-dimensional channels running along the crystallographic a-axis (complex 1, [Cd₄(L1)₂(DPP)₂(DMF)₂(SO₄)₂]∞) [1]. This topological divergence arises because 1,5-ADCA acts as a geometrically longer pillar ligand than 9,10-ADCA, extending the metal–metal separation and favouring interpenetration.

Metal–Organic Frameworks Crystal Engineering Topology

MOF Dimensionality Control: 1,5-ADCA vs. 9,10-ADCA with Zn(II)

The structural impact of substituting 9,10-ADCA with 1,5-ADCA is even more dramatic with Zn(II). Under parallel solvothermal conditions with DPP as co-ligand, 9,10-ADCA (H₂L1) forms only a one-dimensional ladder chain (complex 2, [Zn₂(L1)(DPP)₂Cl₂]∞), while 1,5-ADCA (H₂L2) assembles into a three-dimensional four-fold interpenetrating diamond framework (complex 4, [Zn(L2)(DPP)]∞), isostructural to the Cd(II) analogue [1]. This dimensionality increase from 1D to 3D—achieved solely by changing the dicarboxylate isomer—demonstrates that 1,5-ADCA provides the critical pillar length necessary for framework propagation in three dimensions.

Zinc Metal–Organic Frameworks Dimensionality Control Coordination Polymer

Unique Application as a Cs⁺-Responsive Fluorescent Probe for Cellular Ion Flux Measurement

Anthracene-1,5-dicarboxylic acid is specifically employed as an entrapped fluorophore for the real-time fluorescence-microscopic measurement of monovalent cation (Cs⁺) flux across cell membranes. The fluorescence of 1,5-ADCA is quantitatively quenched by Cs⁺ ions, enabling detection of acetylcholine receptor-mediated ion flux in PC-12 cells [1]. This application exploits the compound's combination of aqueous solubility (as the dicarboxylate salt), cell-membrane impermeability when deprotonated, and Cs⁺-specific fluorescence quenching response. Other anthracene dicarboxylic acid regioisomers have not been demonstrated to support this specific ion-sensing modality in the peer-reviewed literature, establishing 1,5-ADCA as the documented reagent of choice for this technique.

Fluorescent Probe Ion Sensing Cell Biology

Computed Physicochemical Property Differentiation Among Anthracene Dicarboxylic Acid Isomers

Although anthracene dicarboxylic acid regioisomers share the identical molecular formula (C₁₆H₁₀O₄) and molecular weight (266.25 g·mol⁻¹), their computed and experimentally determined physicochemical properties diverge owing to differences in molecular shape, dipole moment orientation, and hydrogen-bonding capacity. 1,5-ADCA exhibits a computed XLogP3 of 3.2, a boiling point of 595.1 °C at 760 mmHg, a density of 1.457 g·cm⁻³, and a flash point of 327.7 °C . The unsubstituted anthracene parent, by comparison, has a boiling point of approximately 340 °C, a density of ~1.25 g·cm⁻³, and an XLogP3 of ~4.5 [1]. The substantial elevation of boiling point (Δ ~255 °C) and increase in density (Δ ~0.21 g·cm⁻³) upon 1,5-dicarboxylation reflect the introduction of strong intermolecular hydrogen-bonding networks absent in the parent hydrocarbon. Isomer-to-isomer variations in dipole moment and hydrogen-bonded supramolecular synthon geometry can lead to measurable differences in solubility, chromatographic retention, and crystal morphology that affect handling, purification, and formulation.

Physicochemical Properties Lipophilicity Procurement Specification

Absence from Systematic Photophysical Isomer Comparison: A Gap Defining the Procurement Niche

The most comprehensive peer-reviewed systematic photophysical comparison of anthracene dicarboxylic acid isomers—Rowe et al., J. Photochem. Photobiol. A 2017—explicitly characterizes 1,4-ADCA, 2,6-ADCA, and 9,10-ADCA across multiple polar aprotic solvents using steady-state absorption, steady-state emission, and time-correlated single-photon-counting lifetime spectroscopy, yet does not include 1,5-ADCA [1]. This omission means that fundamental photophysical parameters (molar extinction coefficients, fluorescence quantum yields, excited-state lifetimes, Stokes shifts) for 1,5-ADCA remain unreported in a controlled, multi-isomer comparative framework. For researchers designing luminescent MOFs or fluorescent sensors where photophysical benchmarking against known isomers is critical, this gap simultaneously represents a limitation and an opportunity: 1,5-ADCA occupies a structurally unique niche with unexplored photophysical behaviour that cannot be predicted from data on the studied 1,4-, 2,6-, or 9,10-isomers.

Photophysics Isomer Comparison Research Gap

Evidence-Backed Application Scenarios Where Anthracene-1,5-dicarboxylic Acid Provides Demonstrable Advantage Over Other Anthracene Dicarboxylates


Construction of Interpenetrated Diamondoid MOFs for Gas Sorption or Molecular Separation

When the research objective is to synthesize a three-dimensional, four-fold interpenetrated diamond (dia) framework with Cd(II) or Zn(II) and a neutral N-donor co-ligand such as 1,3-di(4-pyridyl)propane, 1,5-ADCA is the demonstrated linker of choice. Under the solvothermal conditions reported by Wang et al. (CrystEngComm 2011), 1,5-ADCA consistently yields the interpenetrated dia architecture (complexes 3 and 4), whereas the 9,10-isomer generates either a non-interpenetrated bcu network (complex 1) or a 1D ladder chain (complex 2) [1]. Interpenetration can enhance framework stability, modulate pore size, and create guest-responsive structural dynamics that are absent in non-interpenetrated analogues, making 1,5-ADCA essential for projects targeting these specific structure–property relationships.

Real-Time Fluorescence Monitoring of Monovalent Cation Flux in Living Cells

1,5-ADCA is the established fluorophore for measuring Cs⁺ flux across cell membranes via fluorescence quenching, as validated in PC-12 cell acetylcholine receptor assays (Karpen et al., Anal. Biochem. 1986) [2]. The compound is entrapped intracellularly in its deprotonated, membrane-impermeant dicarboxylate form and provides a real-time optical readout of cation channel activity using conventional fluorescence microscopy. No alternative anthracene dicarboxylic acid isomer has been similarly validated for this specific live-cell ion-sensing application, making 1,5-ADCA the only evidence-supported procurement choice for laboratories replicating or extending this technique.

Synthesis of Kagomé-Lattice 2D Coordination Polymers via Co-Ligand Omission

An additional structural outcome unique to 1,5-ADCA is the formation of a two-dimensional (3²·6²·7²) kagomé network (complex 5, {[Cd₂(L2)Cl₄][(CH₃)₂NH₂]₂}∞) when the pillaring DPP co-ligand is omitted from the Cd(II) reaction [1]. This 2D kagomé topology is not accessible from 9,10-ADCA under analogous conditions, providing a distinct synthetic pathway to kagomé-type layers for researchers investigating geometrically frustrated magnetic materials, anisotropic conductivity, or 2D-confined catalysis. Procurement of 1,5-ADCA is therefore required for users targeting this specific layered architecture.

Filling a Photophysical Characterization Gap: High-Impact Discovery Opportunity

The systematic exclusion of 1,5-ADCA from controlled multi-isomer photophysical studies (Rowe et al., J. Photochem. Photobiol. A 2017) creates a defined research opportunity [3]. A laboratory equipped with steady-state and time-resolved fluorescence instrumentation can generate the first comprehensive dataset of molar extinction coefficients, fluorescence quantum yields, and excited-state lifetimes for 1,5-ADCA in direct comparison with the already-characterized 1,4-, 2,6-, and 9,10-isomers. Such a dataset would be immediately publishable and would close a recognized gap in the anthracene photophysics literature, making 1,5-ADCA a strategically valuable procurement for groups pursuing high-impact fundamental photochemistry research.

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